molecular formula C25H25N3OS3 B14953466 (5Z)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14953466
M. Wt: 479.7 g/mol
InChI Key: QULQVKVTJYAPOP-JWGURIENSA-N
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Description

The compound (5Z)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a propylsulfanyl group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the propylsulfanyl group. The final steps involve the formation of the thiazolidinone ring and the coupling of the various components under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazolidinone ring or the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

(5Z)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (5Z)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and pyrazole-containing molecules. Examples include:

  • (5Z)-5-({1-phenyl-3-[4-(methylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-({1-phenyl-3-[4-(ethylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C25H25N3OS3

Molecular Weight

479.7 g/mol

IUPAC Name

(5Z)-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N3OS3/c1-3-14-27-24(29)22(32-25(27)30)16-19-17-28(20-8-6-5-7-9-20)26-23(19)18-10-12-21(13-11-18)31-15-4-2/h5-13,16-17H,3-4,14-15H2,1-2H3/b22-16-

InChI Key

QULQVKVTJYAPOP-JWGURIENSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)SCCC)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)SCCC)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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